Ethyl (acetylsulfanyl)acetate
Description
Ethyl (acetylsulfanyl)acetate (IUPAC name: ethyl 2-(acetylsulfanyl)propanoate) is a sulfur-containing ester derivative with the molecular formula C₇H₁₂O₃S (based on structural analogs in and ). It is synthesized via substitution reactions of optically pure ethyl lactate derivatives with cesium thiolates, followed by enzymatic hydrolysis using pig liver esterase (PLE) to yield enantiomerically pure thiolactic acids without racemization . The compound features an acetylsulfanyl (-SAc) group attached to the α-carbon of the propanoate ester, which confers unique reactivity and stability under mild hydrolysis conditions. Its primary application lies in chiral synthesis, serving as a precursor to (R)- and (S)-2-sulfanylpropanoic acids (thiolactic acids), valuable building blocks in pharmaceuticals and agrochemicals .
Properties
CAS No. |
78594-34-0 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
ethyl 2-acetylsulfanylacetate |
InChI |
InChI=1S/C6H10O3S/c1-3-9-6(8)4-10-5(2)7/h3-4H2,1-2H3 |
InChI Key |
CSMQTMPUZCQRGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (acetylsulfanyl)acetate can be synthesized through a series of organic reactions. One common method involves the esterification of acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts like sulfuric acid or p-toluene sulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl (acetylsulfanyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (acetylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce acetylsulfanyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl (acetylsulfanyl)acetate involves its interaction with various molecular targets. The acetylsulfanyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create complex molecules. The ester bond can also be hydrolyzed, releasing acetic acid and ethanol, which can participate in further chemical reactions.
Comparison with Similar Compounds
Ethyl (acetylsulfanyl)acetate belongs to a broader class of sulfur-functionalized acetates. Below is a detailed comparison with structurally related compounds:
Structural Features and Functional Groups
| Compound Name | Key Functional Groups | Molecular Formula | Structural Distinction |
|---|---|---|---|
| This compound | Acetylsulfanyl (-SAc), ester | C₇H₁₂O₃S | α-Acetylsulfanyl substitution |
| Ethyl 2-(methylsulfanyl)acetate | Methylsulfanyl (-SMe), ester | C₅H₁₀O₂S | Simpler alkylsulfanyl group |
| Ethyl [(ethoxycarbonothioyl)sulfanyl]acetate | Ethoxycarbonothioyl (-SCOSO₂Et), ester | C₇H₁₂O₃S₂ | Dual sulfur groups (thioester + thiolate) |
| Ethyl [(4-methylphenyl)sulfonyl]acetate | Sulfonyl (-SO₂), ester | C₁₁H₁₄O₄S | Aromatic sulfonyl group (electron-withdrawing) |
| Ethyl (trimethylsilyl)sulfanylacetate | Trimethylsilylsulfanyl (-SSiMe₃), ester | C₇H₁₆O₂SSi | Silicon-sulfur hybrid functionality |
Key Observations :
- Reactivity : Sulfanyl (-S-) groups (e.g., -SAc, -SMe) are nucleophilic and prone to oxidation, while sulfonyl (-SO₂) groups () are electron-withdrawing and stabilize adjacent carbocations .
- Stability : The acetylsulfanyl group in this compound resists racemization during enzymatic hydrolysis, unlike simpler esters that may racemize under acidic/basic conditions .
Physicochemical Properties
| Property | This compound | Ethyl 2-(methylsulfanyl)acetate | Ethyl [(4-methylphenyl)sulfonyl]acetate |
|---|---|---|---|
| Boiling Point | Not reported | ~180–185°C (est.) | >250°C (decomposes) |
| Solubility | Partially soluble in water | Low water solubility | Insoluble in water |
| Stability | Stable under enzymatic hydrolysis | Oxidizes to sulfoxide | Hydrolytically stable |
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